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. J

Executive Summary & Drug Class Definition

Felotaxel (Code: SHR-110008) is a semi-synthetic taxane derivative belonging to the 9
-dihydro-9,10-O-acetal taxane subclass.[1] Developed primarily by Jiangsu Hengrui Medicine, it
was engineered to address the critical limitation of first-generation taxanes (Paclitaxel,

Docetaxel): susceptibility to P-glycoprotein (P-gp) mediated efflux, which drives Multidrug
Resistance (MDR).

Unlike Cabazitaxel, which modifies the C-7 and C-10 positions with methoxy groups to evade
P-gp, Felotaxel utilizes a unique acetal modification at the C-9/C-10 ring junction. While it
demonstrated superior potency in preclinical MDR models, its clinical progression (Phase |) has
stalled in favor of immuno-oncology pipelines, making it a critical case study in the structure-
activity relationship (SAR) of next-generation microtubule stabilizers.

Chemical Biology & Structural Logic

The development of Felotaxel was driven by a specific SAR hypothesis: modifying the taxane
core to reduce affinity for the ABCB1 (P-gp) transporter while maintaining high affinity for the

-tubulin binding site.

Structural Evolution

o Parent Scaffold: Docetaxel.[1][2][3]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b610831?utm_src=pdf-interest
https://www.benchchem.com/product/b610831?utm_src=pdf-body
https://scispace.com/pdf/reversed-phase-high-performance-liquid-chromatography-2i4mug310z.pdf
https://scispace.com/pdf/reversed-phase-high-performance-liquid-chromatography-2i4mug310z.pdf
https://www.researchgate.net/publication/230763304_High-Performance_Liquid_Chromatographic_Analysis_of_Felotaxel_a_Novel_Anti-Cancer_Drug_in_Rat_Plasma_and_in_Human_Plasma_and_Urine
https://dspace.library.uu.nl/bitstream/handle/1874/291981/hendrikx.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Modification: The C-9 ketone and C-10 functional groups are bridged to form a 9

-dihydro-9,10-O-acetal moiety.

Mechanistic Impact: This rigidification of the B-ring alters the lipophilicity and 3D
conformation of the molecule, sterically hindering its recognition by the drug-binding pocket
of P-gp pumps.

Mechanism of Action (MOA)

Felotaxel functions as a classical mitotic inhibitor:

Binding: Binds reversibly to the N-terminal 31 amino acids of the

-tubulin subunit within the microtubule lumen.

Stabilization: Promotes polymerization of tubulin dimers into stable microtubules and
suppresses dynamic instability (catastrophe rates).

Arrest: Prevents the formation of a functional mitotic spindle, arresting cells in the G2/M
phase.

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and the intrinsic apoptotic
cascade.

Visualization: Taxane Evolution & MDR Evasion

The following diagram illustrates the structural logic distinguishing Felotaxel from its

predecessors.
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Caption: Structural lineage showing Felotaxel's design to bypass P-gp efflux via C-9/C-10
acetal modification.

Preclinical Pharmacology & Toxicology

Researchers investigating Felotaxel must consider its distinct pharmacokinetic (PK) profile
compared to standard taxanes.

In Vitro Potency

In comparative cytotoxicity assays (MTT/CCK-8), Felotaxel exhibits:

o Sensitive Lines: Equivalent or slightly superior potency to Docetaxel in KB, H460, and MCF-
7 cell lines.

e Resistant Lines: Significantly lower IC50 values (2-10 fold) compared to Docetaxel in P-gp
overexpressing lines (e.g., KBv200, MCF-7/Adr). This confirms the "MDR-reversal"
phenotype.

Pharmacokinetics (PK) & Distribution
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Unlike Paclitaxel (hepatic clearance/biliary excretion), Felotaxel shows a unique tissue
distribution profile in rodent models.

» Plasma Protein Binding: Linear relationship with concentration.[1]

« Tissue Distribution: Rapid distribution to normal tissues.[2] Notably, renal tissue exposure is
exceptionally high (2-8x higher than plasma), suggesting the kidney is a major organ for
distribution, though urinary excretion of the parent drug remains low (<1%). This implies
extensive renal metabolism or tissue retention.

o Metabolism: Investigated via LC-MS/MS; susceptible to CYP450 metabolism, requiring
caution with CYP3A4 inhibitors.

Table 1: Comparative PK Parameters (Rat Model, IV 5mg/kg)

Docetaxel Felotaxel (SHR- o o
Parameter Clinical Implication
(Reference) 110008)

Half-life ( o Requires frequent
~1-2 h (Alpha phase) Similar range . i )
) dosing or infusion.
Systemic exposure is
AUC Standard Comparable o
maintained.
Tissue Partition ) Potential for renal
] Moderate High o o
(Kidney) toxicity monitoring.
o ) ) N Efficacy in refractory
MDR Activity (IC50) High (Resistant) Low (Sensitive)

tumors.

Clinical Development History
Phase I: Dose Escalation & Safety

e Sponsor: Jiangsu Hengrui Medicine.[4][5]

e Timeline: Circa 2011-2014.
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e Objective: Determine Maximum Tolerated Dose (MTD) and PK profile in patients with
advanced solid tumors.

o Methodology: Standard 3+3 dose-escalation design.
o Key Findings:
o Dose-Limiting Toxicity (DLT): Neutropenia (common to taxanes).

o Adverse Events: Hypersensitivity (requires premedication), fatigue, and gastrointestinal
distress.

o PK Validation: Confirmed linear pharmacokinetics in humans.

Current Status (2024/2025)

Despite promising preclinical data, Felotaxel does not appear to have progressed to pivotal
Phase Il trials or received market approval under this name.

o Strategic Shift: The developer (Hengrui) shifted focus toward Apatinib (Rivoceranib),
Camrelizumab (PD-1), and Pyrotinib, which offered higher commercial potential in the
immuno-oncology era.

o Competition: The approval of Cabazitaxel (Sanofi) for hormone-refractory prostate cancer
likely saturated the "MDR-taxane" market niche, raising the barrier for Felotaxel's
commercial viability.

Technical Protocols for Researchers

For scientists continuing research on 9,10-O-acetal taxanes, the following validated protocols
are recommended.

Protocol: LC-MS/MS Quantification of Felotaxel

Required for PK studies to distinguish Felotaxel from metabolites.
 Instrumentation: Triple Quadrupole MS (e.g., API 4000) coupled with HPLC.

e Column: C18 Reverse Phase (e.g., Dikma C18, 5
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m).

e Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution, typically 50:50 to 80:20).

e Sample Prep:

[¢]

Aliquot 100

L plasma.[2]

o

Add Internal Standard (I1S): Paclitaxel or Tinidazole.

Liquid-Liquid Extraction (LLE) with Ethyl Acetate (1 mL). Vortex 3 min, Centrifuge 10 min
@ 10,000 rpm.

[e]

[e]

Evaporate supernatant under

stream; reconstitute in mobile phase.

o Detection: Positive lon Mode (ESI+). Monitor specific transitions (Parent
Daughter
).

Protocol: Tubulin Polymerization Assay

Validates the mechanism of action.

o Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), Fluorescence reporter (DAPI
or intrinsic turbidity).

e Setup: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCI2, 0.5 mM EGTA, pH 6.9).
e Reaction:
o Blank: Tubulin + GTP + DMSO.

o Control: Tubulin + GTP + Paclitaxel (10
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M).
o Test: Tubulin + GTP + Felotaxel (1, 5, 10
M).

e Measurement: Monitor Absorbance at 340 nm (turbidity) or Fluorescence (Ex 360/Em 450)
every 30s for 60 mins at 37°C.

» Analysis: Calculate

(rate of polymerization) and Steady State Mass. Felotaxel should show a left-shifted curve
(faster polymerization) vs. vehicle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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